(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134967
InChI: InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m0/s1
SMILES:
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol

(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one

CAS No.:

Cat. No.: VC20134967

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one -

Specification

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
IUPAC Name (4R,5S)-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m0/s1
Standard InChI Key DSKKPLSYZLTKBE-IUYQGCFVSA-N
Isomeric SMILES C[C@H]1[C@H](NC(=O)O1)CO
Canonical SMILES CC1C(NC(=O)O1)CO

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered oxazolidinone ring fused with hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups at the 4R and 5S positions, respectively. X-ray crystallography of analogous oxazolidinones reveals an envelope conformation, where the hydroxymethyl-bearing carbon (C4) acts as the "flap" deviating from the planar ring . This conformation stabilizes intramolecular hydrogen bonds, notably O–H⋯O and N–H⋯O interactions, which enhance structural rigidity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₉NO₃
Molecular Weight131.13 g/mol
Density1.182 g/cm³
Boiling Point388.1°C (predicted)
Melting PointNot reported
LogP (Partition Coefficient)-0.53

Stereochemical Significance

The (4R,5S) configuration enables precise spatial orientation of functional groups, critical for its role as a chiral auxiliary. Substituents at C4 and C5 direct stereoselective reactions, such as aldol condensations and Diels-Alder cycloadditions, by shielding specific faces of the molecule . Comparative studies with diastereomers (e.g., 4S,5R configurations) demonstrate reduced enantiomeric excess in synthetic applications, underscoring the importance of its stereochemistry .

Synthetic Methodologies

Asymmetric Synthesis

Chiral pool strategies using (R)-glyceraldehyde derivatives as starting materials yield enantiomerically pure (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one. Key steps include:

  • Ring-Closing Cyclization: Ethanolamine derivatives react with phosgene equivalents (e.g., dimethyl carbonate) under basic conditions to form the oxazolidinone ring .

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures achieves >98% enantiomeric excess, though scalability remains a challenge.

Table 2: Comparative Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)Limitations
Asymmetric Catalysis65–7590–95High catalyst cost
Enzymatic Resolution50–6098–99Low throughput
Chiral Pool Synthesis70–80100Limited precursor availability

Solid-Phase Synthesis

Recent advances utilize polymer-supported Evans auxiliaries to streamline purification. For example, immobilizing the oxazolidinone on Wang resin enables facile separation via filtration, improving yields to 85% in aldol reactions .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The compound’s rigid scaffold directs stereoselectivity in:

  • Aldol Reactions: Diastereoselectivity >20:1 for syn-adducts via Zimmerman-Traxler transition states .

  • Diels-Alder Cycloadditions: Endo/exo ratios of 95:5 achieved with electron-deficient dienophiles .

Intermediate for Pharmaceutical Agents

Key derivatives include:

  • Antiviral Agents: Thiourea analogs inhibit HIV-1 protease with Ki values of 15 nM.

  • Anticancer Compounds: Palladium-catalyzed couplings yield tyrosine kinase inhibitors (IC₅₀: 0.8 nM).

Comparative Analysis with Structural Analogs

Table 3: Analogous Oxazolidinones and Their Properties

CompoundMolecular FormulaUnique FeaturesApplications
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneC₁₀H₁₁NOPhenyl group enhances π-π stackingAntibiotic synthesis
(4R,5S)-4-Isopropyl-5-methyloxazolidin-2-oneC₈H₁₅NOLipophilic isopropyl improves bioavailabilityCNS drug candidates
(4S,5R)-4-Methyl-5-phenyloxazolidin-2-oneC₁₁H₁₃NOInverse stereochemistry reduces activityCatalytic studies

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